molecular formula C5H3IN2O3 B1390516 3-Iodo-5-nitropyridin-4-ol CAS No. 1072140-97-6

3-Iodo-5-nitropyridin-4-ol

Cat. No.: B1390516
CAS No.: 1072140-97-6
M. Wt: 265.99 g/mol
InChI Key: IRCVFNRJFRGRRX-UHFFFAOYSA-N
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Description

3-Iodo-5-nitropyridin-4-ol is a chemical compound with the molecular formula C5H3IN2O3 and a molecular weight of 266.00 g/mol . It is a halogenated heterocyclic compound, specifically a nitropyridine derivative, characterized by the presence of iodine and nitro groups on a pyridine ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .

Preparation Methods

The synthesis of 3-Iodo-5-nitropyridin-4-ol typically involves the iodination and nitration of pyridine derivatives. One common method includes the reaction of 3-nitropyridine with iodine in the presence of an oxidizing agent . The reaction conditions often require a controlled temperature and the use of solvents such as acetic acid or dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Mechanism of Action

Properties

IUPAC Name

3-iodo-5-nitro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN2O3/c6-3-1-7-2-4(5(3)9)8(10)11/h1-2H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCVFNRJFRGRRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670111
Record name 3-Iodo-5-nitropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072140-97-6
Record name 3-Iodo-5-nitropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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